Ethanol, aluminum salt

Overview

Description

Ethanol, aluminum salt, commonly referred to as aluminum ethoxide, is a chemical compound with the formula ( \text{Al(OC}_2\text{H}_5\text{)}_3 ). It is an important reagent in organic synthesis and materials science, particularly in the preparation of aluminum-containing compounds and materials. This compound is known for its role in the Meerwein-Ponndorf-Verley reduction, a process used to reduce aldehydes and ketones to their corresponding alcohols.

Mechanism of Action

Target of Action

The primary targets of ethanol and aluminum salts are different. Ethanol primarily targets the brain’s neurons, altering their membranes as well as their ion channels, enzymes, and receptors . It also binds to GABA, glycine, NMDA receptors and modulates their effects . On the other hand, aluminum salts, such as those used in vaccines, are known to boost the immune response .

Mode of Action

Ethanol interacts with its targets, primarily neurons, causing changes in their function . It is also metabolized by the hepatic enzyme alcohol dehydrogenase . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response . They form a pro-inflammatory response by tissue-resident macrophages .

Biochemical Pathways

Ethanol is metabolized in the body through several biochemical pathways. The primary pathway involves its oxidation to acetaldehyde by alcohol dehydrogenase, and then further oxidation to acetic acid by aldehyde dehydrogenase . Aluminum salts, on the other hand, are involved in immune response pathways .

Pharmacokinetics

The pharmacokinetics of ethanol involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver and excreted through the lungs, kidneys, and skin . Information on the pharmacokinetics of aluminum salts is limited.

Result of Action

The action of ethanol results in changes in the central nervous system, leading to effects such as relaxation, decreased inhibition, and impaired motor function . Chronic use can lead to liver disease and other health problems . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response, leading to better protection against the disease .

Action Environment

The action of ethanol and aluminum salts can be influenced by various environmental factors. For ethanol, factors such as the presence of food in the stomach can affect its absorption . For aluminum salts, the formulation of the vaccine and the presence of other adjuvants can influence their efficacy .

Biochemical Analysis

Biochemical Properties

Ethanol, aluminum salt, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol in the body . Additionally, this compound, can interact with aluminum-binding proteins, which can influence the stability and function of these proteins . These interactions highlight the compound’s role in modulating biochemical pathways and enzyme activities.

Cellular Effects

This compound, has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, ethanol exposure has been shown to reduce mitochondrial membrane integrity, leading to increased reactive oxygen species (ROS) production and altered carbon metabolism in yeast cells . Furthermore, ethanol can increase membrane fluidity and disrupt protein positioning within membranes, impacting cellular homeostasis . These effects underscore the compound’s potential to modulate cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound, involves several key interactions at the molecular level. Ethanol molecules can adsorb onto aluminum surfaces, with the hydroxyl group playing a crucial role in this process . This adsorption can lead to the decomposition of hydroxyl groups and the formation of aluminum triethoxide. Additionally, ethanol can interact with aluminum-containing adjuvants, enhancing antigen presentation and immune responses . These molecular interactions highlight the compound’s ability to influence biochemical pathways and immune functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. The stability and degradation of the compound are influenced by various factors, including storage conditions and the presence of preservatives . For example, ethanol concentration in blood samples can decrease over time, especially when stored at room temperature . These temporal changes can impact the compound’s effectiveness and reliability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, the compound may have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, aluminum-induced neurotoxicity and cognitive impairment have been observed in animal models, with ethanol extracts showing potential protective effects . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound, is involved in several metabolic pathways. Ethanol is primarily metabolized in the liver through the action of alcohol dehydrogenase and acetaldehyde dehydrogenase, leading to the formation of acetic acid . This metabolic pathway is crucial for the detoxification of ethanol in the body. Additionally, aluminum can interact with various metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions underscore the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound, within cells and tissues involve various transporters and binding proteins. Ethanol can diffuse freely across cellular membranes, while aluminum may require specific transporters for cellular uptake . The distribution of the compound can affect its localization and accumulation within different tissues, influencing its overall biological activity.

Subcellular Localization

This compound, exhibits specific subcellular localization patterns that can affect its activity and function. For instance, ethanol can localize to cellular membranes, influencing membrane fluidity and protein interactions . Aluminum, on the other hand, can be compartmentalized within vacuoles or other organelles, affecting cellular homeostasis and metabolic processes . These localization patterns highlight the compound’s ability to modulate subcellular functions and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum ethoxide can be synthesized through the reaction of aluminum metal with ethanol. The reaction typically involves heating aluminum in an excess of ethanol, which leads to the formation of aluminum ethoxide and hydrogen gas: [ 2\text{Al} + 6\text{C}_2\text{H}_5\text{OH} \rightarrow 2\text{Al(OC}_2\text{H}_5\text{)}_3 + 3\text{H}_2 ]

Industrial Production Methods: Industrial production of aluminum ethoxide often involves the direct reaction of aluminum with ethanol under controlled conditions. The process requires careful handling of reactants and control of reaction parameters to ensure high yield and purity of the product. The reaction is typically carried out in a closed system to prevent the escape of hydrogen gas and to maintain an inert atmosphere.

Types of Reactions:

Reduction: Aluminum ethoxide is widely used in the Meerwein-Ponndorf-Verley reduction, where it acts as a reducing agent to convert aldehydes and ketones into alcohols.

Hydrolysis: When exposed to moisture, aluminum ethoxide hydrolyzes to form aluminum hydroxide and ethanol. [ \text{Al(OC}_2\text{H}_5\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3\text{C}_2\text{H}_5\text{OH} ]

Common Reagents and Conditions:

Reducing Agents: Aluminum ethoxide itself acts as a reducing agent in the Meerwein-Ponndorf-Verley reduction.

Hydrolysis Reagents: Water or moisture in the air can cause hydrolysis of aluminum ethoxide.

Major Products Formed:

Alcohols: In the Meerwein-Ponndorf-Verley reduction, the major products are the corresponding alcohols of the aldehydes or ketones being reduced.

Aluminum Hydroxide: Hydrolysis of aluminum ethoxide results in the formation of aluminum hydroxide.

Scientific Research Applications

Synthesis of Ethanol, Aluminum Salt

The synthesis of aluminum ethoxide typically involves the reaction of aluminum with ethanol in the presence of a catalyst. A notable method utilizes waste aluminum scraps and anhydrous aluminum trichloride as a catalyst, mixed with ethyl acetate to facilitate the reaction. This method not only reduces production costs but also minimizes environmental impact by using industrial waste as a raw material .

Key Reaction Equation:

Organic Synthesis

Aluminum ethoxide serves as an effective reagent in organic synthesis, particularly in the condensation reactions to form aldehydes and ketones. Its role as a catalyst in these reactions enhances yield and selectivity, making it valuable in the pharmaceutical industry for drug synthesis .

Nanomaterials Production

Aluminum ethoxide is utilized in the preparation of nano-alumina powders. These materials are significant in various applications including catalysis, electronics, and materials science due to their high surface area and reactivity .

Environmental Impact

The use of aluminum ethoxide in biofuels has raised concerns regarding corrosion. Ethanol blends can cause alcoholate corrosion of aluminum components in fuel systems. Research indicates that increasing the ethanol content can exacerbate corrosion issues, necessitating further investigation into protective measures for aluminum alloys .

Biomedical Applications

Recent studies have explored the effects of ethanol and aluminum salts on biological systems. For instance, research indicates that combining ethanol with aluminum salts can enhance aluminum absorption in biological systems, potentially leading to toxic effects such as thrombocytopenia and brain atrophy when ingested . This raises important considerations for safety and health regarding exposure to these compounds.

Case Studies

Comparison with Similar Compounds

Aluminum Isopropoxide: Similar to aluminum ethoxide but uses isopropanol instead of ethanol. It is also used in the Meerwein-Ponndorf-Verley reduction.

Aluminum Butoxide: Uses butanol and has similar applications in organic synthesis and materials science.

Uniqueness: Aluminum ethoxide is unique due to its specific reactivity with ethanol, making it particularly useful in reactions where ethanol is the preferred solvent or reactant. Its ability to form stable complexes with various organic compounds also sets it apart from other aluminum alkoxides.

Properties

CAS No. |

555-75-9 |

|---|---|

Molecular Formula |

C2H6AlO |

Molecular Weight |

73.05 g/mol |

IUPAC Name |

aluminum;ethanolate |

InChI |

InChI=1S/C2H6O.Al/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

LIYILTXDOBZLIO-UHFFFAOYSA-N |

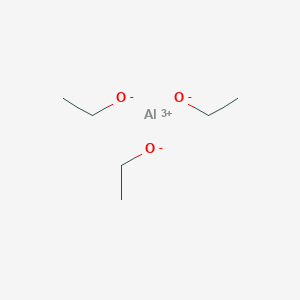

SMILES |

CC[O-].CC[O-].CC[O-].[Al+3] |

Canonical SMILES |

CCO.[Al] |

boiling_point |

200 °C @ 6-8 mm Hg; 175-180 °C @ 3 mm Hg |

Color/Form |

Liquid Liquid, condenses to a solid |

density |

1.142 @ 20 °C / 0 °C |

melting_point |

140 °C ... slowly solidifies to a whole white solid |

Key on ui other cas no. |

555-75-9 |

physical_description |

Colorless liquid; [Hawley] Slowly solidifies to white solid; Decomposes in water; [Merck Index] Insoluble in water, but slightly soluble in benzene and ether; [HSDB] Off-white powder; [MSDSonline] |

Pictograms |

Flammable; Corrosive |

shelf_life |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

solubility |

Slightly sol in hot xylene, chlorobenzene, high boiling solvents INSOL IN ALCOHOL; SLIGHTLY SOL IN BENZENE, ETHER |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.